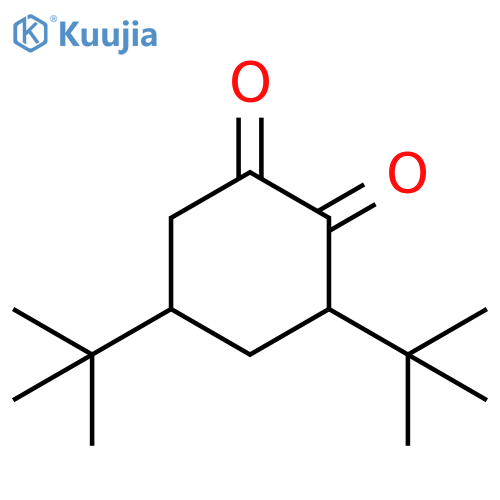Cas no 329328-77-0 (3,5-Di-tert-butylcyclohexane-1,2-dione)

329328-77-0 structure
商品名:3,5-Di-tert-butylcyclohexane-1,2-dione
CAS番号:329328-77-0
MF:C14H24O2
メガワット:224.34
CID:5270540
3,5-Di-tert-butylcyclohexane-1,2-dione 化学的及び物理的性質
名前と識別子
-
- 3,5-Di-tert-butylcyclohexane-1,2-dione
- 1,2-Cyclohexanedione, 3,5-bis(1,1-dimethylethyl)-
-
- インチ: 1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3
- InChIKey: FJKPAFXEDRMYMO-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CC(C(C)(C)C)CC(C(C)(C)C)C1=O
3,5-Di-tert-butylcyclohexane-1,2-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A490021799-1g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 97% | 1g |
$504.90 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558919-10g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 98% | 10g |
¥34190 | 2023-04-05 | |
| Ambeed | A640544-1g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 98% | 1g |
$688.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-10G |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 10g |
¥ 15,780.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-100mg |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 100mg |
¥1037.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-1g |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 1g |
¥3456.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-250.0mg |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 250.0mg |
¥1244.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-10.0g |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 10.0g |
¥15494.0000 | 2024-08-03 | |
| Alichem | A490021799-5g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 97% | 5g |
$1835.92 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558919-5g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 98% | 5g |
¥19008 | 2023-04-05 |
3,5-Di-tert-butylcyclohexane-1,2-dione 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
329328-77-0 (3,5-Di-tert-butylcyclohexane-1,2-dione) 関連製品
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:329328-77-0)3,5-Di-tert-butylcyclohexane-1,2-dione

清らかである:99%
はかる:1g
価格 ($):619.0